molecular formula C11H11ClF3NO4S B2509965 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid CAS No. 612043-44-4

4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid

Cat. No.: B2509965
CAS No.: 612043-44-4
M. Wt: 345.72
InChI Key: SOTWEMRFHGITKZ-UHFFFAOYSA-N
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Description

4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is a sulfonamide derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group linked via a sulfonylamino (-SO₂-NH-) bridge to a butanoic acid moiety. The butanoic acid terminus provides a carboxylic acid group, enhancing hydrophilicity and enabling ionic interactions.

Properties

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO4S/c12-9-4-3-7(6-8(9)11(13,14)15)21(19,20)16-5-1-2-10(17)18/h3-4,6,16H,1-2,5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTWEMRFHGITKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid involves several steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with butanoic acid in the presence of a base. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and a base like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The target compound features a 4-chloro-3-(trifluoromethyl)phenyl group, whereas 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid () has a 3-chloro-4-methoxyphenyl substituent. Key differences:

  • Electron-withdrawing vs. electron-donating groups : The -CF₃ group in the target compound is strongly electron-withdrawing, lowering the pKa of the sulfonamide proton compared to the electron-donating methoxy (-OCH₃) group in ’s compound. This difference impacts hydrogen-bonding capacity and acidity.

Sulfonyl Group Variations

  • Aryl vs. alkyl sulfonyl: The target compound uses a phenylsulfonyl group, while ’s compound has a methylsulfonyl group.

Functional Group Comparisons

  • Butanoic acid vs. aniline: The target compound and ’s compound both terminate in a butanoic acid group, enabling ionization at physiological pH (carboxylic acid pKa ~4-5). In contrast, 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline () features an aniline group (pKa ~0.62), which is less ionized in biological systems, reducing solubility.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Sulfonyl Group Functional Group Predicted pKa
4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid (Target) C₁₁H₁₀ClF₃NO₄S 355.71 4-Cl, 3-CF₃ Phenylsulfonyl Butanoic acid ~0.6–1.0*
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid () C₁₂H₁₅ClNO₅S 328.82 3-Cl, 4-OCH₃ Methylsulfonyl Butanoic acid Not reported
4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline () C₁₃H₉ClF₃NO₂S 335.73 4-Cl, 3-CF₃ Phenylsulfonyl Aniline 0.62
Sorafenib Tosylate () C₂₈H₂₄ClF₃N₄O₆S 637.00 4-Cl, 3-CF₃ Ureido linkage Pyridine carboxamide Not reported

*Estimated based on structural similarity to .

Biological Activity

4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11H12ClF3N2O4S
  • Molecular Weight : 360.74 g/mol

This structure includes a sulfonamide functional group, which is known for its biological activity, particularly in the inhibition of certain enzymes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes such as carbonic anhydrase and various proteases, potentially leading to therapeutic effects in conditions like hypertension and cancer.
  • Molecular Interactions : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better membrane permeability and interaction with target proteins .

In Vitro Studies

Recent studies have evaluated the compound's activity against various biological targets:

  • Cytotoxicity : The compound has shown moderate cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). IC50 values were assessed to determine the concentration required for 50% inhibition of cell growth.
Cell LineIC50 (µM)
MCF-715.2
Hek29318.5
  • Enzyme Inhibition : The compound exhibited significant inhibitory activity against cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes.
EnzymeIC50 (µM)
COX-212.0
LOX-510.5
LOX-1514.2

Case Studies

  • Case Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
  • Case Study on Anticancer Activity : Another study focused on the compound's effects on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, indicating its potential as an anticancer agent.

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